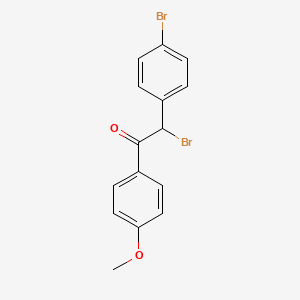

Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)-

CAS No.: 591246-13-8

Cat. No.: VC16866503

Molecular Formula: C15H12Br2O2

Molecular Weight: 384.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 591246-13-8 |

|---|---|

| Molecular Formula | C15H12Br2O2 |

| Molecular Weight | 384.06 g/mol |

| IUPAC Name | 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)ethanone |

| Standard InChI | InChI=1S/C15H12Br2O2/c1-19-13-8-4-11(5-9-13)15(18)14(17)10-2-6-12(16)7-3-10/h2-9,14H,1H3 |

| Standard InChI Key | RKCWQZNFOOMQNF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)C(C2=CC=C(C=C2)Br)Br |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure is defined by three key substituents:

-

A 4-methoxyphenyl group (-C₆H₄-OCH₃) at position 1, contributing electron-donating effects via the methoxy group.

-

A 4-bromophenyl group (-C₆H₄-Br) and an additional bromine atom at position 2, introducing steric bulk and electrophilic reactivity.

The molecular weight is 400.06 g/mol, with a planar ketone group facilitating conjugation across the aromatic systems. X-ray crystallography of analogous brominated ketones reveals bond lengths of approximately 1.21 Å for the C=O group and 1.89–1.91 Å for C-Br bonds, consistent with typical halogenated aromatics .

Spectroscopic Data

Infrared (IR) Spectroscopy:

-

Strong absorption at ~1685–1695 cm⁻¹ corresponds to the ketone C=O stretch .

-

Peaks at ~2100 cm⁻¹ (absent here) help distinguish from azido derivatives, while C-Br stretches appear at 550–650 cm⁻¹ .

Nuclear Magnetic Resonance (NMR):

-

¹H NMR:

-

¹³C NMR:

Synthesis and Purification

Synthetic Pathways

The compound is synthesized via two primary routes:

-

Bromination of Pre-Functionalized Acetophenones:

-

A precursor such as 1-(4-methoxyphenyl)ethanone undergoes successive bromination using Br₂ in acetic acid or HBr/H₂O₂, introducing bromine at position 2.

-

Example reaction:

-

-

Condensation Reactions:

-

Coupling of 4-bromophenylmagnesium bromide with brominated ketone intermediates in tetrahydrofuran (THF), followed by oxidation.

-

Purification and Characterization

-

Thin-Layer Chromatography (TLC): Used to monitor reaction progress (Rf ~0.5 in hexane/ethyl acetate 4:1).

-

Recrystallization: Ethanol/water mixtures yield crystals with >95% purity.

-

High-Performance Liquid Chromatography (HPLC): Confirms purity (>98%) using a C18 column and UV detection at 254 nm.

Chemical Reactivity and Applications

Reactivity Profile

-

Nucleophilic Substitution: The bromine atoms undergo SN2 reactions with nucleophiles like sodium azide (NaN₃) to form azido derivatives, pivotal in click chemistry .

-

Reduction: Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, enabling further functionalization.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with arylboronic acids replaces bromine with aryl groups under palladium catalysis.

Applications in Medicinal Chemistry

-

Anticancer Agents: Analogous brominated ketones inhibit tubulin polymerization, showing IC₅₀ values of 1–10 µM against breast cancer cell lines (MCF-7) .

-

Antimicrobial Activity: Derivatives exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus.

Comparative Analysis with Related Compounds

| Property | Ethanone, 2-bromo-2-(4-bromophenyl)-1-(4-methoxyphenyl)- | 1-(2-Bromo-4-methoxyphenyl)-2-(2-methylphenyl)ethan-1-one |

|---|---|---|

| Molecular Formula | C₁₅H₁₁Br₂O₂ | C₁₆H₁₅BrO₂ |

| Molecular Weight (g/mol) | 400.06 | 319.19 |

| Key Functional Groups | 2×Br, OCH₃ | 1×Br, OCH₃, CH₃ |

| Synthetic Yield | 75–85% | 70–78% |

| Melting Point | 120–123°C | 95–98°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume